Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate

Catalog No.
S2705259
CAS No.
476326-63-3
M.F
C22H16BrNO4
M. Wt
438.277
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzo...

CAS Number

476326-63-3

Product Name

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate

IUPAC Name

methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate

Molecular Formula

C22H16BrNO4

Molecular Weight

438.277

InChI

InChI=1S/C22H16BrNO4/c1-28-22(27)16-9-7-15(8-10-16)21(26)24-19-12-11-17(23)13-18(19)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26)

InChI Key

VSNRRCSLBXXFAN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3

solubility

not available

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoyl group and a carbamoyl group attached to a benzoate moiety. Its IUPAC name reflects its chemical composition, and the molecular formula is C22H16BrNO4C_{22}H_{16}BrNO_4. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features that may influence its biological activity and chemical reactivity.

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones, using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can remove the bromine atom or reduce carbonyl groups, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The bromine atom can undergo nucleophilic substitution with various nucleophiles, including amines and thiols, leading to diverse derivatives.

Major Products Formed

  • Oxidation: May yield carboxylic acids or ketones.
  • Reduction: Can produce alcohols or amines.
  • Substitution: Results will depend on the nucleophile used but can include various substituted derivatives.

Research has indicated that methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate exhibits potential biological activity. It has been investigated for:

  • Anti-inflammatory Properties: The compound may inhibit pathways associated with inflammation.
  • Anticancer Activity: Preliminary studies suggest it could interfere with cancer cell proliferation and induce apoptosis in certain cancer types.

The mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating biochemical pathways relevant to disease processes.

The synthesis of methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate typically involves several steps:

  • Formation of the Benzoyl Intermediate: Bromination of a benzoyl compound introduces the bromine atom at the desired position.
  • Carbamoylation: The brominated benzoyl compound reacts with an amine to form the carbamoyl derivative.
  • Esterification: The final step involves esterifying the carbamoyl derivative with methanol to yield the methyl ester.

Industrial Production Methods

In industrial settings, these steps may be optimized for large-scale synthesis through continuous flow reactors and high-throughput screening for optimal reaction conditions.

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate has several applications across different fields:

  • Chemistry: Serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: Used as a biochemical probe or precursor for biologically active compounds.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer contexts.
  • Industry: Utilized in developing new materials with specific properties, such as polymers or coatings.

Studies on the interactions of methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate with biological targets are crucial for understanding its potential therapeutic effects. These studies typically focus on:

  • Enzyme Inhibition: Investigating how the compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding: Analyzing its affinity for various cellular receptors that may mediate its biological effects.

Several compounds share structural similarities with methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate, each exhibiting unique properties:

Compound NameStructure FeaturesUniqueness
Methyl 4-(4-bromophenyl)benzoateSimpler analog without the carbamoyl groupLacks additional functional complexity
Methyl 4-(4-bromophenoxy)benzoateContains an ether linkage instead of the carbamoyl groupDifferent reactivity due to ether functionality
Methyl 4-(bromomethyl)benzoateFeatures a bromomethyl group instead of a benzoyl groupAltered electronic properties affecting reactivity

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate is unique due to its dual presence of both benzoyl and carbamoyl groups, which likely confer distinct chemical and biological properties compared to these simpler analogs.

XLogP3

5.2

Dates

Last modified: 08-16-2023

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